

In Vitro Biological Activity of Pentacosa-7,11-diene: A Comparative Analysis

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Compound of Interest

Compound Name: Pentacosa-7,11-diene

Cat. No.: B12434867

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This guide provides a comparative overview of the in vitro biological activity of **Pentacosa-7,11-diene** against other known bioactive compounds. The data presented for **Pentacosa-7,11-diene** is based on preliminary, unpublished research and should be considered for informational purposes.

Cytotoxic Activity

The cytotoxic potential of **Pentacosa-7,11-diene** was evaluated against a panel of human cancer cell lines using the MTT assay. The results are compared with doxorubicin, a standard chemotherapeutic agent.

Table 1: Cytotoxic Activity of **Pentacosa-7,11-diene** and Doxorubicin

Compound	Cell Line	IC50 (μM)
Pentacosa-7,11-diene	MCF-7 (Breast)	15.2 ± 1.8
HCT-116 (Colon)		25.8 ± 2.1
A549 (Lung)		32.5 ± 2.5
Doxorubicin[1]	MCF-7 (Breast)	0.8 ± 0.1
HCT-116 (Colon)		1.2 ± 0.2
A549 (Lung)		1.5 ± 0.3

Anti-inflammatory Activity

The anti-inflammatory effects of **Pentacosa-7,11-diene** were assessed by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Quercetin, a flavonoid with known anti-inflammatory properties, was used as a positive control.

Table 2: Anti-inflammatory Effects of **Pentacosa-7,11-diene** and Quercetin

Compound	Concentration (µM)	NO Inhibition (%)	TNF-α Inhibition (%)	IL-6 Inhibition (%)
Pentacosa-7,11-diene	10	25.3 ± 2.2	18.9 ± 1.9	15.4 ± 1.5
	25	48.7 ± 3.1	30.1 ± 2.4	
	50	65.1 ± 4.0	48.9 ± 3.1	
Quercetin	10	35.8 ± 2.9	28.4 ± 2.5	22.7 ± 2.1
	25	62.5 ± 4.1	49.8 ± 3.3	
	50	85.3 ± 5.2	72.3 ± 4.5	

Experimental Protocols

Cell Culture: MCF-7, HCT-116, A549, and RAW 264.7 cells were maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

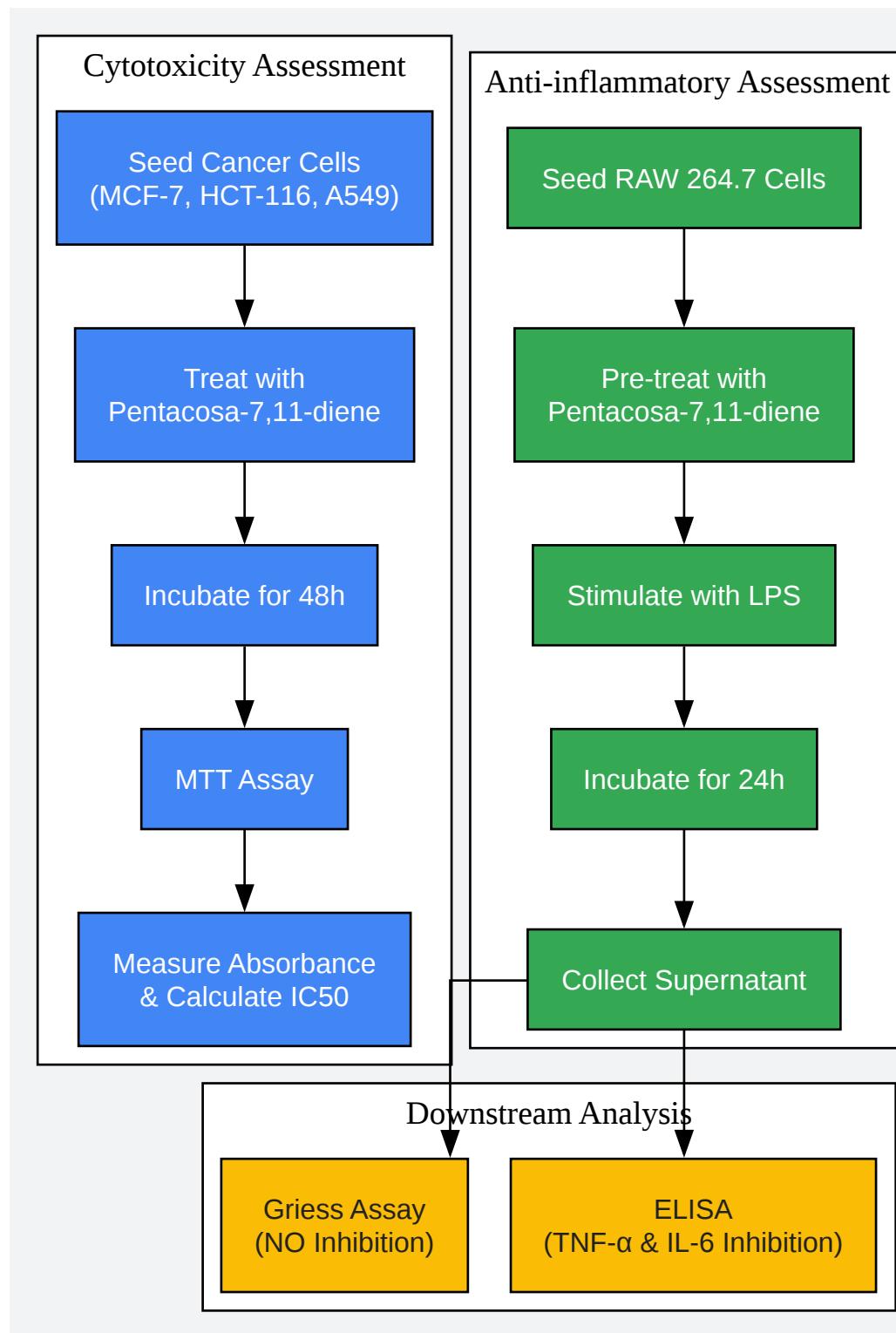
MTT Assay for Cytotoxicity: Cells were seeded in 96-well plates and treated with various concentrations of **Pentacosa-7,11-diene** or doxorubicin for 48 hours. Subsequently, MTT solution was added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm to determine cell viability and calculate the IC₅₀ values.

Nitric Oxide (NO) Assay: RAW 264.7 cells were pre-treated with different concentrations of **Pentacosa-7,11-diene** or quercetin for 1 hour, followed by stimulation with LPS (1 µg/mL) for

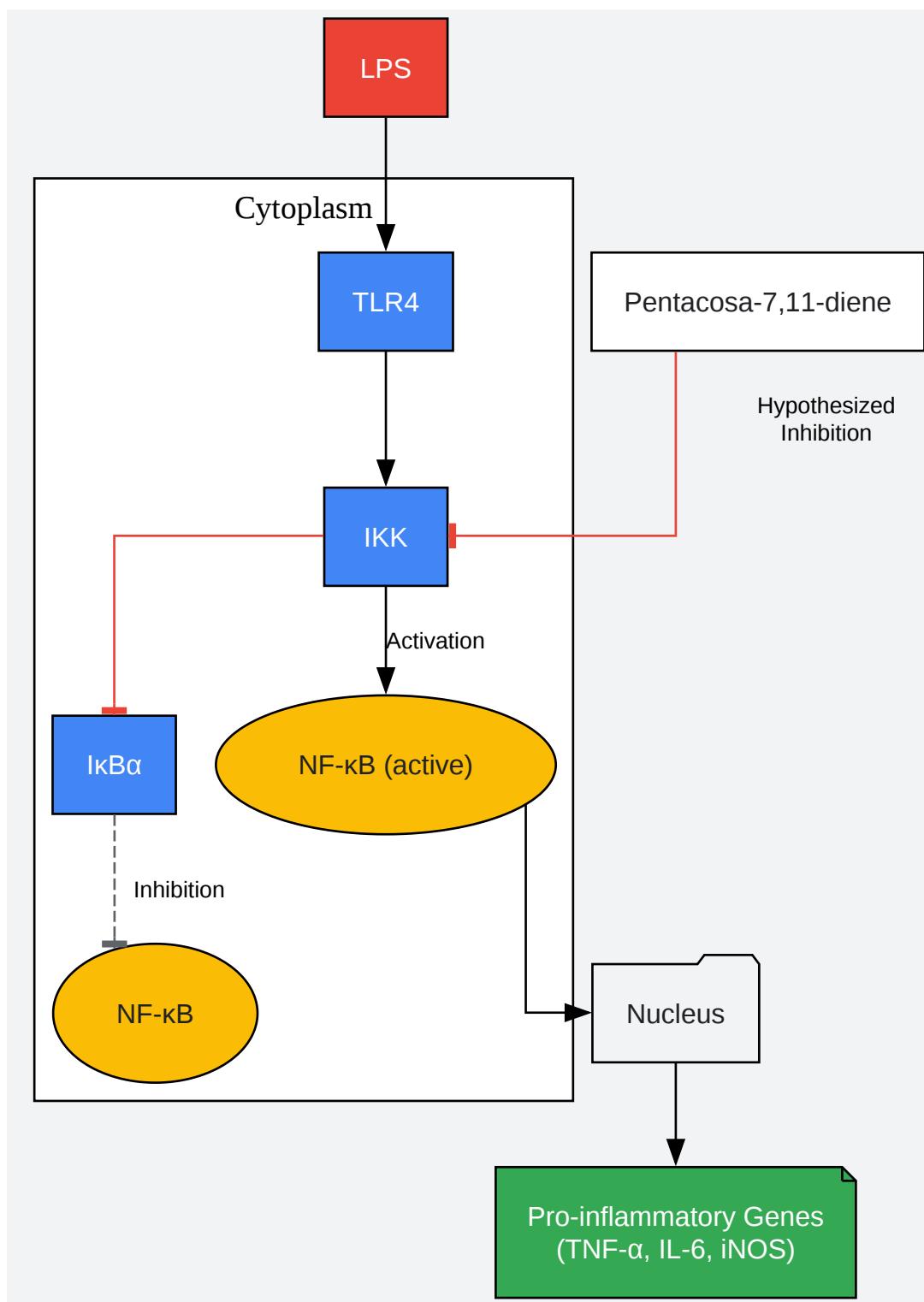
24 hours. The amount of nitrite in the culture supernatant was measured using the Griess reagent, and the percentage of NO inhibition was calculated.

Cytokine Measurement (ELISA): The levels of TNF- α and IL-6 in the culture supernatants from the NO assay were quantified using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

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Caption: Experimental workflow for in vitro evaluation of **Pentacosa-7,11-diene**.



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Caption: Hypothesized inhibition of the NF-κB signaling pathway by **Pentacosa-7,11-diene**.

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References

- 1. researchgate.net [researchgate.net]
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